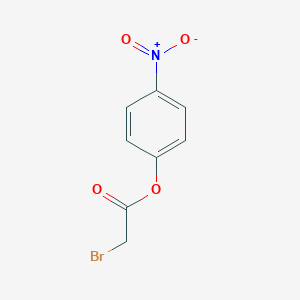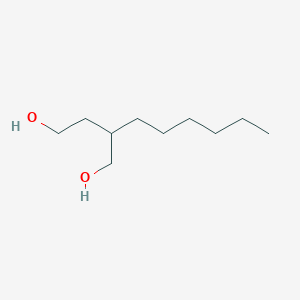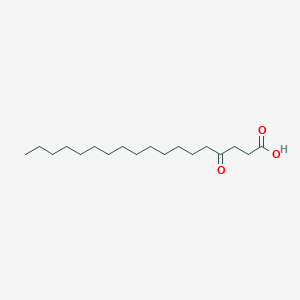
3,5-Di-tert-butilbenzaldehído
Descripción general
Descripción
3,5-Di-tert-butylbenzaldehyde (DTBBA) is a chemical compound that has a wide range of uses in scientific research, pharmaceuticals, and other industrial applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as an inhibitor in various biochemical processes. It has also been used in the production of various drugs and other chemicals. DTBBA is a colorless, crystalline solid with a melting point of 59-62°C and a boiling point of 285-290°C. It is insoluble in water but soluble in many organic solvents.
Aplicaciones Científicas De Investigación
Síntesis de compuestos de porfirina
El 3,5-Di-tert-butilbenzaldehído se puede utilizar en la síntesis de 5-p-piridil-15-(3,5-di-tert-butilfenil)porfirina mediante una reacción de condensación con 4-piridincarboxaldehído y 2,2'-dipirrilmetano . Las porfirinas son un grupo de compuestos orgánicos heterocíclicos macrocíclicos, compuestos por cuatro subunidades de pirrol modificadas interconectadas en sus átomos de carbono α mediante puentes metino. A menudo se utilizan en investigación por sus posibles aplicaciones en los campos de la ciencia de los materiales y el tratamiento del cáncer.
Producción de derivados de dipirrilmetano
Este compuesto también se puede utilizar para producir 3,5-di-tert-butilfenil-dipirrilmetano mediante una reacción con pirrol en presencia de ácido trifluoroacético . Los dipirrilmetanos son bloques de construcción importantes en la síntesis de porfirinas y otros macrociclos tetrapiroles.
Síntesis de derivados de nitrobenzaldehído
El this compound se puede utilizar en la síntesis de 3,5-di-tert-butil-2-nitrobenzaldehído mediante una reacción de nitración . Los nitrobenzaldehídos se utilizan como intermediarios en la síntesis de colorantes, productos farmacéuticos y otros compuestos orgánicos.
Preparación del complejo Mn(III)-Salen
El 3,5-Di-tert-butil-2-hidroxibenzaldehído se utiliza en la síntesis del complejo Mn(III)-salen . Estos complejos se utilizan a menudo como catalizadores en una variedad de reacciones, incluida la epoxidación de alquenos y la apertura asimétrica de epóxidos.
5. Síntesis de ligandos quirales de base de Schiff Este compuesto se puede utilizar en la síntesis de ligandos quirales de base de Schiff para una adición enantioselectiva de fenilacetileno a iminas catalizada por cobre . Estos ligandos se utilizan a menudo en catálisis asimétrica, un proceso clave en la producción de productos farmacéuticos y agroquímicos.
6. Preparación de complejos de base de Schiff de estaño El 3,5-Di-tert-butil-2-hidroxibenzaldehído se puede utilizar en la síntesis de complejos de base de Schiff de estaño con análogos de histidina . Estos complejos tienen posibles aplicaciones en química medicinal debido a su actividad biológica.
Safety and Hazards
“3,5-Di-tert-butylbenzaldehyde” should be stored under inert gas as it is air sensitive . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific context of its use.
Mode of Action
It has been used in the synthesis of 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane . It has also been used to synthesize 3,5-di-tert-butylphenyl-dipyrromethane via reaction with pyrrole in the presence of trifluoroacetic acid .
Biochemical Pathways
The compound’s role in the synthesis of other compounds suggests that it may influence a variety of biochemical pathways depending on the context of its use .
Result of Action
Its use in the synthesis of other compounds suggests that it may have diverse effects depending on the specific context of its use .
Propiedades
IUPAC Name |
3,5-ditert-butylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUITYMDHWNCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361484 | |
| Record name | 3,5-Di-tert-butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17610-00-3 | |
| Record name | 3,5-Di-tert-butylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(tert-butyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![11-methyl-10,12-dihydro-5H-benzo[d][2]benzazocine](/img/structure/B94188.png)





